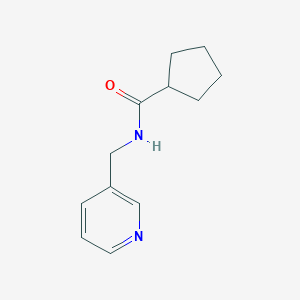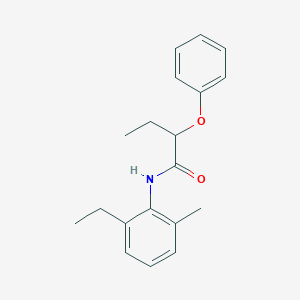
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a white crystalline powder that is soluble in water and has a molecular weight of 268.4 g/mol.
Wirkmechanismus
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether acts as a selective agonist of nAChRs, specifically the α4β2 subtype. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This activation of nAChRs has been shown to enhance cognitive function, memory, and learning.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance cognitive function, memory, and learning in animal models. Additionally, this compound has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether is a useful research tool due to its selectivity for the α4β2 nAChR subtype, making it a valuable tool for investigating the function of these receptors in the brain. However, this compound has limitations as well. It has a short half-life and is rapidly metabolized, making it difficult to maintain consistent levels in the body. Additionally, this compound has poor bioavailability, limiting its potential use as a therapeutic agent.
Zukünftige Richtungen
There are many potential future directions for 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether research. One potential application is in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, this compound may have potential as a smoking cessation aid due to its effects on nAChRs. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more effective analogs with improved pharmacokinetic properties.
Conclusion:
This compound is a promising research tool with potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. Its selectivity for the α4β2 nAChR subtype makes it a valuable tool for investigating the function of these receptors in the brain. While this compound has limitations, further research is needed to fully understand its potential therapeutic applications and to develop more effective analogs.
Synthesemethoden
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenyl magnesium bromide with 3-(4-methyl-1-piperazinyl)propyl chloride. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It is commonly used as a research tool to study the function of nicotinic acetylcholine receptors (nAChRs) in the brain and to investigate the effects of nAChR modulators on cognitive function, memory, and learning.
Eigenschaften
Molekularformel |
C16H26N2O |
|---|---|
Molekulargewicht |
262.39 g/mol |
IUPAC-Name |
1-[3-(2,5-dimethylphenoxy)propyl]-4-methylpiperazine |
InChI |
InChI=1S/C16H26N2O/c1-14-5-6-15(2)16(13-14)19-12-4-7-18-10-8-17(3)9-11-18/h5-6,13H,4,7-12H2,1-3H3 |
InChI-Schlüssel |
JRIYPIKRAADIJP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCCCN2CCN(CC2)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OCCCN2CCN(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({[3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B258746.png)

![5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B258750.png)
![5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B258751.png)

![Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258753.png)



![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)
![3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide](/img/structure/B258766.png)


![2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B258772.png)